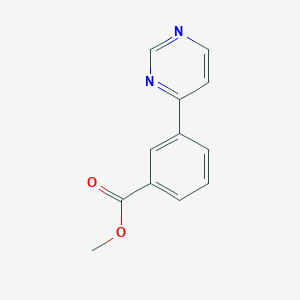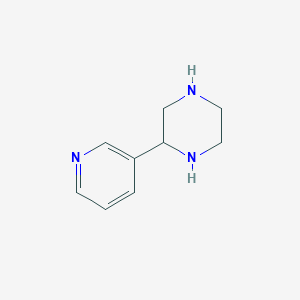
肉桂基三甲基硅烷
描述
科学研究应用
Cinnamyltrimethylsilane has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biological molecules and studying their interactions.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development and delivery systems.
Industry: Cinnamyltrimethylsilane is utilized in the production of specialty chemicals and materials, including polymers and coatings
准备方法
Synthetic Routes and Reaction Conditions: Cinnamyltrimethylsilane can be synthesized through several methods. One common approach involves the reaction of cinnamyl chloride with trimethylchlorosilane in the presence of a base such as magnesium in tetrahydrofuran. The reaction is typically carried out at low temperatures, around -78°C to 25°C, and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of cinnamyltrimethylsilane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the reaction of benzyl chloride with trimethylsilyl chloride is another method employed in industrial settings .
化学反应分析
Types of Reactions: Cinnamyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert cinnamyltrimethylsilane to its corresponding hydrosilane derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted derivatives depending on the reaction conditions and reagents used .
作用机制
The mechanism of action of cinnamyltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, known for its reactivity and use in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used as a reducing agent in organic synthesis.
Cinnamylsilane: A compound with a similar cinnamyl group but different silicon-containing moieties.
Uniqueness: Its ability to undergo a variety of chemical reactions and its use in diverse fields make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKYXQHVHZSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cinnamyltrimethylsilane useful in synthesizing SERMs like Lasofoxifene and Nafoxidine?
A1: Cinnamyltrimethylsilane participates in a unique three-component coupling reaction that streamlines the synthesis of Lasofoxifene and Nafoxidine [, ]. This reaction, facilitated by Lewis acids like Hafnium(IV) chloride (HfCl₄), combines Cinnamyltrimethylsilane with an aromatic aldehyde (e.g., 4-pivaloyloxybenzaldehyde) and an aryl ether (e.g., anisole) in a single pot. This one-pot approach significantly reduces the number of synthetic steps, making the process more efficient and cost-effective compared to traditional methods.
Q2: Can you elaborate on the role of Cinnamyltrimethylsilane in this three-component coupling reaction?
A2: Cinnamyltrimethylsilane acts as a nucleophilic partner in the reaction. The Lewis acid activates the aldehyde, making it susceptible to attack by the Cinnamyltrimethylsilane. This forms an intermediate which subsequently reacts with the aryl ether, ultimately leading to the formation of a 3,4,4-triaryl-1-butene derivative [, ]. This compound then serves as a common intermediate for synthesizing various SERMs, including Lasofoxifene and Nafoxidine, through subsequent cyclization, elimination, and double-bond migration steps.
Q3: Beyond Lasofoxifene and Nafoxidine, are there other SERMs synthesized using Cinnamyltrimethylsilane?
A3: Yes, research indicates that the same three-component coupling strategy utilizing Cinnamyltrimethylsilane has been successfully employed in the synthesis of Droloxifene [] and Tamoxifen [], further highlighting the versatility of this approach in accessing diverse SERM structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


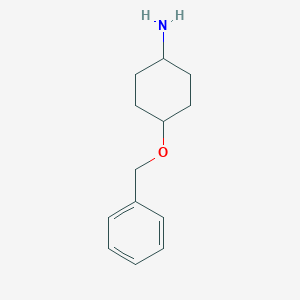
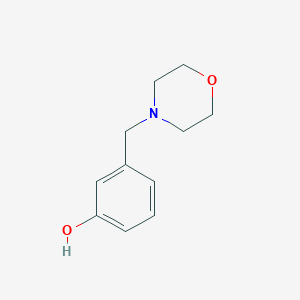
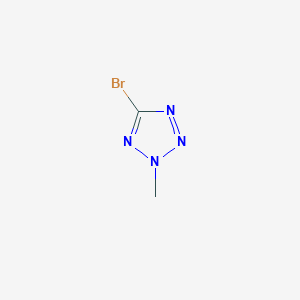
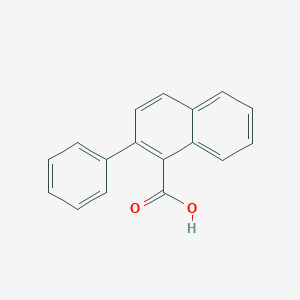
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)


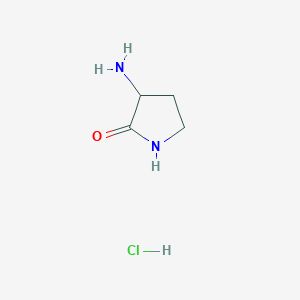
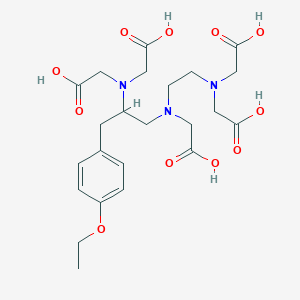

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
